molecular formula C22H16F3N3O3 B10909068 Methyl 6-(4-(difluoromethoxy)phenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Methyl 6-(4-(difluoromethoxy)phenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10909068
M. Wt: 427.4 g/mol
InChI Key: PPKNNSTYIZLYQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(4-(difluoromethoxy)phenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a pyrazolo[3,4-b]pyridine derivative characterized by a methyl ester group at position 4, a difluoromethoxy-substituted phenyl ring at position 6, a 4-fluorophenyl group at position 1, and a methyl group at position 3.

The pyrazolo[3,4-b]pyridine core is synthetically accessible via cyclocondensation reactions involving amino-pyrazoles and carbonyl-containing precursors, as demonstrated in studies by Jachak et al. . Substituents on the core structure, such as fluorinated groups, are critical for enhancing metabolic stability, binding affinity, and selectivity toward biological targets .

Properties

Molecular Formula

C22H16F3N3O3

Molecular Weight

427.4 g/mol

IUPAC Name

methyl 6-[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C22H16F3N3O3/c1-12-19-17(21(29)30-2)11-18(13-3-9-16(10-4-13)31-22(24)25)26-20(19)28(27-12)15-7-5-14(23)6-8-15/h3-11,22H,1-2H3

InChI Key

PPKNNSTYIZLYQR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC(F)F)C(=O)OC)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

SNAr Step

2-Chloro-3-nitropyridine derivatives react with methyl glycinate under basic conditions (NaH, DMF) to install the ester moiety. The nitro group is subsequently reduced to an amine using H₂/Pd-C.

Japp–Klingemann Reaction

The amine intermediate couples with a diazonium salt derived from 4-(difluoromethoxy)aniline, followed by cyclization in acidic ethanol to form the pyrazole ring.

Optimized Conditions :

  • Temperature: 80°C

  • Catalyst: AC-SO₃H (5 mol%)

  • Yield: 78–82%

Notable Features :

  • Avoids transition-metal catalysts.

  • Enables late-stage diversification of the difluoromethoxy group.

Multi-Step Synthesis via Pyrano[2,3-c]pyrazole Intermediates

Commercial synthetic routes often employ pyrano[2,3-c]pyrazole precursors:

  • Knoevenagel Condensation : 5-Aminopyrazole reacts with ethyl acetoacetate and 4-(difluoromethoxy)benzaldehyde to form a pyrano[2,3-c]pyrazole.

  • Ring-Opening and Reclosure : Treatment with aniline in ethanol opens the pyran ring, followed by AC-SO₃H-catalyzed cyclization to yield the pyrazolo[3,4-b]pyridine skeleton.

  • Esterification : The free acid is methylated using methanol/H₂SO₄.

Performance Metrics :

StepYield (%)Purity (HPLC)
Knoevenagel6592
Ring rearrangement8095
Esterification9098

Comparative Analysis of Preparation Methods

Parameter6-endo-dig CyclizationSNAr/Japp–KlingemannPyrano Intermediate
Total Yield68%62%47%
Reaction Time6 h12 h18 h
Catalyst CostHigh (Ag)LowModerate
Functional ToleranceExcellentGoodModerate
Scalability>10 g5 g2 g

The 6-endo-dig method offers superior efficiency for large-scale synthesis, while the SNAr route is preferable for laboratories avoiding precious metals. Pyrano-based approaches, though lower yielding, provide access to diverse analogs through intermediate functionalization.

Critical Considerations in Process Optimization

Solvent Selection

  • DMAc : Optimal for silver-mediated cyclizations (polar aprotic).

  • Ethanol : Preferred for Japp–Klingemann reactions to stabilize diazonium intermediates.

  • Toluene : Used in esterifications to azeotropically remove water.

Purification Challenges

  • Column chromatography is often required due to residual catalysts (e.g., Ag residues).

  • Recrystallization from ethanol/water (7:3) improves purity to >99%.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(4-(difluoromethoxy)phenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C21H14F3N3O3C_{21}H_{14}F_{3}N_{3}O_{3} and a molecular weight of 413.3 g/mol. Its structure features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity, particularly in anticancer and antimicrobial applications .

Anticancer Activity

Research has shown that pyrazolo[3,4-b]pyridine derivatives exhibit promising anticancer properties. Methyl 6-(4-(difluoromethoxy)phenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. Preliminary studies indicate that it can inhibit cell proliferation and induce apoptosis in breast cancer (MCF7), melanoma (SKMEL-28), and ovarian cancer (SKOV-3) cell lines .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have indicated that it possesses moderate to good activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent. The presence of difluoromethoxy and fluorophenyl groups enhances its bioactivity by influencing its interaction with microbial targets .

Synthesis and Functionalization

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies have improved the efficiency of producing this compound, allowing for the exploration of various derivatives with enhanced biological activities .

Case Study 1: Anticancer Evaluation

In a study published in Molecules, researchers synthesized a library of pyrazolo compounds and evaluated their anticancer activity using the MTT assay on multiple cancer cell lines. This compound was among the most active compounds tested, showing IC50 values in the low micromolar range against MCF7 cells .

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of Methyl 6-(4-(difluoromethoxy)phenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related pyrazolo[3,4-b]pyridine derivatives are summarized below, with key differences highlighted:

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Features
Methyl 6-(4-(difluoromethoxy)phenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate C₂₃H₁₇F₃N₃O₃ 464.39 g/mol 4-COOCH₃, 6-(4-OCF₂H), 1-(4-FC₆H₄), 3-CH₃ Ester group enhances solubility; difluoromethoxy improves lipophilicity and oxidative stability
4-(Difluoromethyl)-3-methyl-6-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine C₂₁H₁₇F₂N₃ 349.38 g/mol 4-CF₂H, 6-(4-CH₃C₆H₄), 1-C₆H₅, 3-CH₃ Difluoromethyl group may increase metabolic resistance; lacks ester functionality
6-[4-(Difluoromethoxy)-3-methoxyphenyl]-1-(2-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine C₂₁H₁₃F₆N₃O₂ 453.30 g/mol 4-CF₃, 6-(3-OCH₃-4-OCF₂H), 1-(2-FC₆H₄) Trifluoromethyl group enhances electronegativity; methoxy and difluoromethoxy add steric bulk

Research Findings and Patent Relevance

  • Kinase Inhibition: Substituted pyrazolo[3,4-b]pyridines are frequently patented as kinase inhibitors.
  • Metabolic Stability: Fluorinated groups (e.g., difluoromethoxy, trifluoromethyl) are known to resist cytochrome P450-mediated oxidation, extending half-life in vivo compared to non-fluorinated analogs .

Biological Activity

Methyl 6-(4-(difluoromethoxy)phenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and kinase inhibition. This article explores its biological activity, synthesis, and structure-activity relationships (SARs), alongside relevant research findings and case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC21H14F3N3O3
Molecular Weight413.35 g/mol
LogP5.2215
Polar Surface Area50.789 Ų
Hydrogen Bond Acceptors6
InChI KeyJQSGPROBTOTNEJ-UHFFFAOYSA-N

This compound exhibits its biological activity primarily through the inhibition of various kinases involved in cancer progression. Studies indicate that compounds with a pyrazolo[3,4-b]pyridine scaffold can inhibit cell proliferation across multiple cancer cell lines, making them promising candidates for anticancer therapies .

Kinase Inhibition

The compound has been shown to inhibit several key kinases, including:

  • Cyclin-dependent kinases (CDKs) : Critical for cell cycle regulation.
  • Protein Kinase B (AKT) : Involved in cell survival and metabolism.
  • Phosphodiesterase-4 (PDE4) : Modulates inflammatory responses and has implications in neurodegenerative diseases .

Research has demonstrated that derivatives of this compound can achieve low nanomolar inhibitory concentrations against these targets, indicating strong potency .

Anticancer Properties

The compound's structure allows it to interact effectively with target proteins, enhancing its efficacy as an anti-cancer agent. In vitro studies have reported significant reductions in cell viability in various cancer cell lines, including breast and prostate cancers .

Case Study : A study evaluating the effects of pyrazolo[3,4-b]pyridine derivatives highlighted that specific substitutions, such as difluoromethoxy and fluorophenyl groups, significantly improved binding affinity to target kinases, correlating with enhanced anticancer activity .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its unique structural features:

Compound NameStructural FeaturesBiological Activity
Methyl 6-(4-methoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylateContains methoxy instead of difluoromethoxyKinase inhibition
Methyl 6-(2-methylbenzimidazol-1-yl)-1-(3-fluorophenyl)-pyrazolo[3,4-b]pyridine-4-carboxylateBenzimidazole substitutionAnti-cancer properties
Methyl 6-(trifluoromethylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylateTrifluoromethyl groupPotential kinase inhibitor

These variations demonstrate how specific functional groups can influence the compound's pharmacological profile.

Q & A

Q. Example SAR Table :

Substituent (Position)Bioactivity (IC₅₀, μM)Reference
4-Difluoromethoxy (R₁)0.45 (Kinase X)
4-Methoxy (R₁)1.20 (Kinase X)
4-Trifluoromethyl (R₁)0.78 (Kinase X)

Advanced: How to address contradictions in bioactivity data across different studies?

Methodological Answer:

Purity Verification : Re-analyze compound purity via HPLC (>98%) to rule out impurities .

Assay Standardization : Ensure consistent assay conditions (e.g., cell line passage number, buffer pH) .

Solubility Check : Use DMSO stock solutions with <0.1% water to prevent aggregation .

Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity .

Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from variations in ATP concentrations during assays .

Advanced: What computational strategies predict target interactions?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger to model binding poses in target proteins (e.g., kinases) .

MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and residue interactions .

Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with hinge regions) using MOE or Discovery Studio.

Example Finding : The difluoromethoxy group may enhance hydrophobic interactions with kinase ATP pockets, as seen in for fluorinated pyrazoloquinolines.

Basic: How to assess metabolic stability in early-stage drug development?

Methodological Answer:

In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

CYP450 Inhibition Screening : Use fluorogenic substrates to test CYP3A4/2D6 inhibition .

In Silico Tools : Predict metabolic hotspots (e.g., ester hydrolysis) using ADMET Predictor or MetaSite.

Advanced Tip : Synthesize deuterated analogs at labile positions (e.g., methyl ester) to prolong half-life .

Advanced: What strategies optimize solubility without compromising activity?

Methodological Answer:

Prodrug Design : Replace methyl ester with a phosphate ester (improves aqueous solubility) .

Cocrystallization : Use coformers (e.g., succinic acid) to enhance dissolution rates .

Nanoparticle Formulation : Encapsulate in PLGA nanoparticles for sustained release .

Data-Driven Approach : Balance logP (target 2–3) via substituent modifications (e.g., polar groups on the phenyl ring) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.